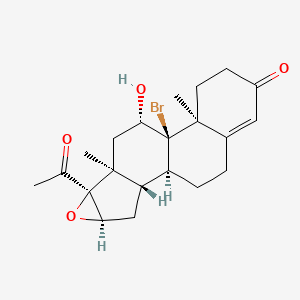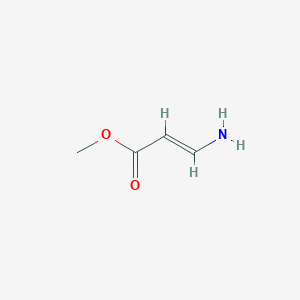
Methyl 3-aminoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-aminoacrylate is a chemical compound that belongs to the class of amino acid derivatives. It is an important intermediate in the synthesis of various biologically active compounds, including pharmaceuticals, pesticides, and herbicides. Methyl 3-aminoacrylate is also used in scientific research for its unique biochemical and physiological properties.
科学的研究の応用
Synthesis of Reactive Polymers
Methyl 3-aminoacrylate: is utilized in the synthesis of reactive polymers. These polymers are often used as polymeric reagents or supports in biochemical and chemical applications due to their cross-linked, bead-structured resins containing chemically reactive functional groups .
Preparation of Functional Esters
The compound serves as a precursor for functional esters, which are essential in creating polymers with specific properties like chemical, physicochemical, or biochemical functions. It enables the synthesis of new monomers by attaching functional groups to certain monomers’ structures .
Chemical Modification of Polymers
It is involved in the chemical modification of non-functional polymers. This process is used to prepare polymers that cannot be directly synthesized through polymerization, thus expanding the range of available polymeric materials .
Michael Addition Reactions
Methyl 3-aminoacrylate: is a key component in Michael addition reactions, particularly in the synthesis of β-amino acids and derivatives. These reactions can be carried out under asymmetric conditions, providing a pathway for the creation of compounds with potential pharmaceutical applications .
Microwave-Assisted Organic Synthesis
The compound is used in microwave-assisted organic synthesis, which is known for faster reactions and higher yields. It is particularly useful in reactions like Michael additions, where it helps in decreasing reaction time and increasing product purity .
Synthesis of β-Amino Esters
Lastly, Methyl 3-aminoacrylate is instrumental in the preparation of β-amino esters derived from 1,4-addition reactions. These esters are significant in the development of biocatalysts applied to the resolution of racemic mixtures, which is crucial in the production of enantiomerically pure substances .
特性
IUPAC Name |
methyl (E)-3-aminoprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)2-3-5/h2-3H,5H2,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNZLOOOVQYYCP-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminoacrylate | |
CAS RN |
124703-69-1 |
Source


|
| Record name | 124703-69-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How are methyl 3-aminoacrylates synthesized using 2H-azirines?
A: Methyl 3-aminoacrylates can be synthesized by reacting methyl 2-aryl-2H-azirine-3-carboxylates with primary or secondary aliphatic amines. [] This reaction proceeds through an addition-ring opening mechanism, where the amine nucleophile attacks the carbon atom of the azirine's CN bond. This initially forms an aziridine intermediate, which then rearranges to yield the more stable methyl 3-aminoacrylate product. [] For example, reacting methyl 2-aryl-2H-azirine-3-carboxylate with morpholine yields methyl (E)-3-amino-3-(2,6-dichlorophenyl)-2-morpholin-4-ylpropenoate. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


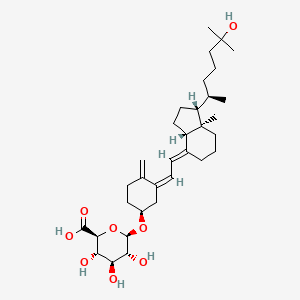


![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)
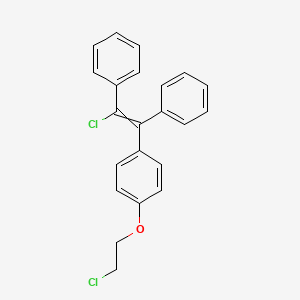

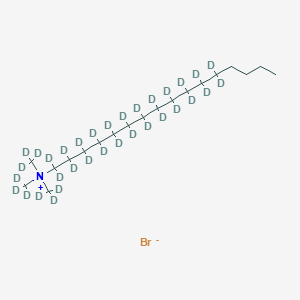
![methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1141767.png)


